![molecular formula C27H23NO5 B1445855 Fmoc-L-Tyr(propargyl)-OH CAS No. 1204595-05-0](/img/structure/B1445855.png)
Fmoc-L-Tyr(propargyl)-OH
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Fmoc-L-Tyr(propargyl)-OH has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
Peptide Synthesis
“Fmoc-L-Tyr(propargyl)-OH” is widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process . This compound, in particular, is used to introduce a propargyl group into a peptide chain, which can be further modified through click chemistry, a powerful tool for bioconjugation .
Bio-Inspired Material Fabrication
The inherent hydrophobicity and aromaticity of the Fmoc moiety promote self-assembly features, making it an excellent building block for the fabrication of functional materials . These materials have potential applications in various fields, including biotechnology and nanotechnology.
Drug Delivery Systems
Due to its ability to form nanostructures with diverse morphologies, “Fmoc-L-Tyr(propargyl)-OH” can be utilized in drug delivery systems . The propargyl group allows for the attachment of drug molecules, which can be released in a controlled manner at the target site.
Cell Cultivation
The modification of amino acids with Fmoc groups has shown to be beneficial in cell cultivation applications . The self-assembling properties of these compounds can create scaffolds that mimic the extracellular matrix, promoting cell growth and differentiation.
Optical and Sensing Applications
The unique optical properties of Fmoc-modified compounds make them suitable for use in optical devices and sensors . The fluorescence of the Fmoc group can be harnessed for imaging and diagnostic purposes.
Catalysis
The propargyl group in “Fmoc-L-Tyr(propargyl)-OH” can act as a ligand for metal catalysts, which are used in various chemical reactions . This application is particularly relevant in the field of green chemistry, where efficient and environmentally friendly catalysts are sought after.
Mechanism of Action
Target of Action
Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of Fmoc-L-Tyr(propargyl)-OH are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .
Mode of Action
Fmoc-L-Tyr(propargyl)-OH interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Tyr(propargyl)-OH are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of Fmoc-L-Tyr(propargyl)-OH’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .
Action Environment
The action, efficacy, and stability of Fmoc-L-Tyr(propargyl)-OH can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of Fmoc-L-Tyr(propargyl)-OH into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQVDBEMQQDOE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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